

An In-Depth Technical Guide to 2,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dimethoxycinnamic acid

Cat. No.: B1143158

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Molecular and Physical Characteristics

2,5-Dimethoxycinnamic acid, a derivative of cinnamic acid, is a compound of significant interest in medicinal chemistry and materials science.[\[1\]](#) Its foundational properties are crucial for its application and handling in a laboratory setting. The molecular weight of **2,5-Dimethoxycinnamic acid** is 208.21 g/mol .[\[2\]](#)[\[3\]](#)

Chemical and Physical Data Summary

A compilation of essential data for **2,5-Dimethoxycinnamic acid** is presented below, providing a quick reference for researchers.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O ₄	[4]
Molecular Weight	208.21 g/mol	[2][3]
CAS Number	10538-51-9	[1][2]
Appearance	Yellow powder/pale yellow needle crystals	[1][5]
Melting Point	147-150 °C	[3][4]
Boiling Point	374.5 °C	
Flash Point	147.3 °C	[4]
Solubility	Log10 of Water solubility in mol/l: -2.05	[2]
Octanol/Water Partition Coefficient	logPoct/wat: 1.802	[2]

Structural and Spectroscopic Identity

The structural identity of **2,5-Dimethoxycinnamic acid** is confirmed through various spectroscopic techniques. The linear formula is (CH₃O)₂C₆H₃CH=CHCO₂H.[3] Its unique structure, particularly the trans isomer, influences its chemical reactivity and biological activity.[2][3] It is known to form a 1:1 molecular complex with 3,5-dinitrocinnamic acid.[1]

Section 2: Synthesis and Manufacturing

The synthesis of **2,5-Dimethoxycinnamic acid** is a critical process for its availability in research and development. Several synthetic routes have been established, with the Knoevenagel condensation being a common and efficient method.

Knoevenagel Condensation Workflow

This protocol outlines the synthesis of **2,5-Dimethoxycinnamic acid** from 2,5-dimethoxybenzaldehyde and malonic acid.[1][4][6]

Step-by-Step Protocol:

- Reactant Charging: In a three-necked flask, combine 2,5-dimethoxybenzaldehyde, malonic acid, and pyridine.[1][4]
- Catalyst Addition: Introduce piperidine as a catalyst to the mixture.[1][4]
- Reaction: Heat the mixture to 90°C and reflux for 2 hours.[1][4]
- Precipitation: After cooling to room temperature, add 3mol/L hydrochloric acid to precipitate the crude product.[1][4]
- Filtration and Washing: Collect the white precipitate by suction filtration and wash the filter cake with water.[1][4]
- Recrystallization: Purify the crude product by recrystallization from ethanol to obtain pale yellow needle-like crystals of **2,5-Dimethoxycinnamic acid**.[1][4]

[Click to download full resolution via product page](#)

Section 3: Analytical Characterization

To ensure the purity and identity of **2,5-Dimethoxycinnamic acid**, validated analytical methods are imperative. High-Performance Liquid Chromatography (HPLC) is a standard technique for quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general framework for the analysis of cinnamic acid derivatives, which can be adapted for **2,5-Dimethoxycinnamic acid**.

Step-by-Step Protocol:

- Instrumentation: Utilize an HPLC system with a UV detector and a C18 reverse-phase column.[7]

- Mobile Phase Preparation: Prepare a mobile phase consisting of an acetonitrile and water mixture (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid for pH adjustment. Degas the mobile phase before use.[7]
- Chromatographic Conditions: Set the flow rate to 1.0 mL/min and maintain the column at a controlled temperature (e.g., 25 °C).[7]
- Detection: Monitor the eluent at the UV absorbance maximum of **2,5-Dimethoxycinnamic acid**.[7]
- Sample Preparation: Accurately weigh and dissolve the reference standard and the sample in a suitable solvent like methanol or acetonitrile to a known concentration.[7]
- Injection and Analysis: Inject 10-20 µL of the standard and sample solutions into the HPLC system and record the chromatograms.[7]
- Quantification: Determine the concentration of **2,5-Dimethoxycinnamic acid** in the sample by comparing its peak area to that of the reference standard.

[Click to download full resolution via product page](#)

Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) can also be employed, potentially requiring derivatization to enhance volatility for GC-MS.[7] Spectrophotometric methods can be used for quantification, though they may require preliminary separation from other polyphenolic compounds to ensure selectivity.[8]

Section 4: Applications in Research and Drug Development

2,5-Dimethoxycinnamic acid serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][4]

- Vasodilators: It is a key precursor in the synthesis of vasodilators like cinnepazide.[1][4]

- **Biological Activities:** As a phenolic compound, it exhibits several biological activities, including anti-inflammatory and inhibitory effects on platelet aggregation.
- **Neuroprotective Properties:** Methoxy derivatives of cinnamic acid have shown potential neuroprotective effects, with some studies indicating they can reduce memory deficits in animal models.[\[9\]](#)
- **5-HT2A Receptor Agonists:** The 2,5-dimethoxyphenyl moiety is a core structure in a novel class of selective serotonin 5-HT2A receptor agonists, which are being investigated for psychiatric disorders.[\[10\]](#)

Section 5: Safety, Handling, and Storage

Proper handling and storage of **2,5-Dimethoxycinnamic acid** are essential to ensure laboratory safety and maintain the integrity of the compound.

- **Hazards:** It is classified as causing skin and eye irritation.[\[11\]](#) It may also cause respiratory irritation.
- **Personal Protective Equipment (PPE):** Wear protective gloves, eye protection, and face protection when handling the solid or its solutions.[\[11\]](#) In case of dust formation, use a NIOSH/MSHA approved respirator.[\[12\]](#)
- **Handling:** Use in a well-ventilated area and avoid dust formation.[\[5\]](#)[\[11\]](#) Wash hands thoroughly after handling.[\[11\]](#)
- **First Aid:**
 - **Eyes:** Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[\[5\]](#)[\[11\]](#)
 - **Skin:** Wash off immediately with plenty of water. If irritation occurs, get medical advice.[\[5\]](#)[\[11\]](#)
 - **Inhalation:** Remove to fresh air. Get medical attention if symptoms occur.[\[5\]](#)[\[11\]](#)
 - **Ingestion:** Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[\[5\]](#)

- Storage: Keep the container tightly closed in a dry and well-ventilated place.[5]
Recommended storage temperature is between 10°C and 25°C.

Section 6: Conclusion

This technical guide provides a detailed and authoritative overview of **2,5-Dimethoxycinnamic acid**, from its fundamental molecular properties to its practical applications and handling procedures. By consolidating this information, we aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this versatile compound in their work.

References

- Cheméo. (n.d.). Chemical Properties of **2,5-Dimethoxycinnamic acid** (CAS 10538-51-9). Retrieved from [\[Link\]](#)
- ChemBK. (2024). **2,5-Dimethoxycinnamic acid**. Retrieved from [\[Link\]](#)
- Alfa Aesar. (2025). **2,5-Dimethoxycinnamic acid** - SAFETY DATA SHEET. Retrieved from [\[Link\]](#)
- PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-3,6-dimethylcinnamic acid. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 2',5'-Dimethoxycinnamic acid. Retrieved from [\[Link\]](#)
- Amerigo Scientific. (n.d.). **2,5-Dimethoxycinnamic acid**, predominantly trans. Retrieved from [\[Link\]](#)
- Atanasov, A. G., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. *Molecules*, 26(13), 3826. Retrieved from [\[Link\]](#)
- Kompantseva, E. V. (2020). Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 2. Determination of Hydroxycinnamic Acids in the Presence of Polyphenolic Compounds (Review). *Regulatory Research and Medicine Evaluation*, 10(4), 268-275. Retrieved from [\[Link\]](#)

- Cichon, N., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. International Journal of Molecular Sciences, 22(12), 6494. Retrieved from [[Link](#)]
- Wallach, J., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7448-7465. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,5-Dimethoxycinnamic acid | 10538-51-9 [chemicalbook.com]
- 2. 2,5-Dimethoxycinnamic acid (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2,5-二甲氧基肉桂酸，主要为反式 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2,5-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Spectrophotometric Determination of Hydroxycinnamic Acids in Herbal Drugs. Part 2. Determination of Hydroxycinnamic Acids in the Presence of Polyphenolic Compounds (Review) | Kompantseva | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 9. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,5-Dimethoxycinnamic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1143158#2-5-dimethoxycinnamic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com